molecular formula C18H20N2 B2432604 2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole CAS No. 537701-04-5

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole

Cat. No.: B2432604
CAS No.: 537701-04-5
M. Wt: 264.372
InChI Key: MXUCQRIZXFFXDG-UHFFFAOYSA-N
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Description

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl group at the second position and a 4-(propan-2-yl)phenylmethyl group attached to the nitrogen atom of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole typically involves the condensation of 2-methylbenzimidazole with 4-(propan-2-yl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the benzylic hydrogen.

Scientific Research Applications

The compound exhibits significant biological activity, which has been studied extensively. Here are some key findings regarding its mechanisms and applications:

Applications

The diverse applications of 2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole can be summarized as follows:

Application AreaDescription
Pharmaceuticals Development of antifungal agents and cancer therapies due to enzyme inhibition properties.
Agriculture Potential use as a fungicide given its antifungal properties.
Biotechnology Research into enzyme interactions and metabolic pathways for drug development.

Case Studies

Several studies have highlighted the compound's efficacy in various applications:

  • Antifungal Studies : In vitro studies demonstrated that the compound effectively inhibited several fungal strains, showcasing its potential as a novel antifungal agent .
  • Cancer Research : Investigations into its role as an aromatase inhibitor revealed promising results in reducing estrogen levels in cancer models, indicating its potential for breast cancer treatment .
  • Enzyme Interaction Studies : Detailed kinetic studies have shown how the compound interacts with cytochrome P450 enzymes, providing insights into its pharmacokinetic profile and safety .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: Lacks the 4-(propan-2-yl)phenylmethyl group.

    4-(propan-2-yl)benzyl chloride: Lacks the benzimidazole ring.

    1H-1,3-benzodiazole: Lacks the methyl and 4-(propan-2-yl)phenylmethyl groups.

Uniqueness

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative, antifungal, and antibacterial properties, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC17H22N2
Molecular Weight270.37 g/mol
IUPAC NameThis compound
CAS Number853724-05-7

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various benzodiazole derivatives. For instance, compounds related to this compound have shown promising results against cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated several derivatives for their efficacy against the MDA-MB-231 breast cancer cell line. The findings indicated that certain structural modifications enhanced biological activity significantly.

CompoundIC50 (μM)
2-Methyl derivative16.38
Unsubstituted variant>100

The lipophilicity of these compounds appears to correlate positively with their antiproliferative activity, suggesting that structural modifications can enhance membrane permeability and bioactivity .

Antifungal Activity

The antifungal properties of benzodiazole derivatives have also been investigated. Compounds were tested against common fungal strains such as Candida albicans and Aspergillus niger.

Antifungal Efficacy Table

CompoundMIC (μg/mL)Fungal Strain
2-Methyl derivative64Candida albicans
Unsubstituted variant>512Aspergillus niger

These results indicate that the introduction of alkyl substituents at specific positions enhances antifungal activity compared to unsubstituted variants .

Antibacterial Activity

The antibacterial activity of the compound was assessed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Inhibition Data

CompoundMIC (μg/mL)Bacterial Strain
2-Methyl derivative8Staphylococcus aureus
Unsubstituted variant>100MRSA

These findings demonstrate significant antibacterial potential for the modified compound, particularly in inhibiting resistant strains .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. Compounds in this class often induce apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation .

Properties

IUPAC Name

2-methyl-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13(2)16-10-8-15(9-11-16)12-20-14(3)19-17-6-4-5-7-18(17)20/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCQRIZXFFXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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